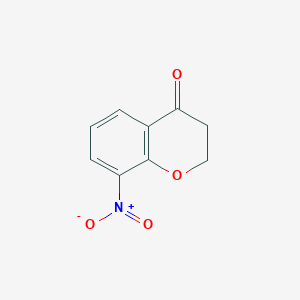

8-Nitro-4-chromanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKEUBEHSMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595551 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-49-9 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Nitro 4 Chromanone and Its Derivatives

Direct Nitration Approaches to 8-Nitro-4-chromanone

Direct nitration involves the introduction of a nitro group onto the aromatic ring of a 4-chromanone (B43037) precursor. This method's success is highly dependent on the regioselectivity of the nitration reaction.

Nitration of 4-Chromanone Precursors

The nitration of unsubstituted 4-chromanone can lead to a mixture of isomers. For instance, the nitration of 4-chromanone has been shown to yield predominantly the 6-nitro isomer. nih.gov Achieving substitution at the 8-position often requires specific directing groups or more specialized nitrating agents.

One common method for nitration involves the use of a mixture of nitric acid and sulfuric acid. rsc.org For example, the nitration of 8-methyl-4H-benzopyran-4-one with nitric acid in sulfuric acid at temperatures ranging from 0 °C to room temperature yields 8-methyl-5-nitro-4H-benzopyran-4-one. rsc.org While this demonstrates the feasibility of nitrating the chromone (B188151) skeleton, achieving specific 8-nitro substitution on an unsubstituted 4-chromanone requires careful control of reaction conditions and may result in a mixture of products.

Regioselective Nitration Strategies

Achieving regioselective nitration to favor the 8-position is a key challenge. The electronic properties of substituents already present on the chromanone ring play a crucial role in directing the incoming nitro group. Electron-withdrawing groups can influence the position of nitration. acs.orgnih.gov

For instance, studies on substituted 2-trifluoromethylchromones have shown that the position of nitration is highly dependent on the existing substitution pattern. While 6- and 7-methoxy derivatives lead to 5- and 8-nitro derivatives respectively, 5,7-dimethyl-2-trifluoromethylchromone yields a 6,8-dinitro derivative. researchgate.net This highlights the intricate control that existing substituents exert on the regiochemical outcome of nitration.

Alternative nitrating agents and conditions have been explored to enhance regioselectivity. Guanidinium nitrate (B79036) in the presence of sulfuric acid has been used for the nitration of various aromatic compounds, demonstrating regioselectivity based on the electronic nature of the substituents. sciencemadness.org Another approach involves the use of solid zeolite catalysts with concentrated nitric acid, which has shown to be effective for the regioselective nitration of certain substituted aromatic compounds. google.com

Multi-step Synthetic Routes to this compound Scaffolds

Multi-step syntheses offer greater control over the final substitution pattern by building the this compound scaffold from acyclic precursors. These routes typically involve a key cyclization step.

Synthesis via Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of chromanones. These methods involve the formation of the heterocyclic ring from a suitably substituted open-chain precursor, which already contains the desired nitro group at the appropriate position.

Polyphosphoric acid (PPA) is a widely used reagent for intramolecular acylation reactions, making it suitable for the cyclization of substituted phenoxypropanoic acids to form chromanones. ccsenet.orgmdpi.comsciencemadness.orgresearchgate.net This method involves the preparation of a 3-(2-alkoxy-3-nitrophenyl)propanoic acid derivative, which upon treatment with PPA, undergoes intramolecular Friedel-Crafts acylation to yield the corresponding this compound. The powerful dehydrating and acidic properties of PPA facilitate this ring closure. ccsenet.orgsciencemadness.org The reaction is often carried out at elevated temperatures. mdpi.com

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| 3-(2-alkoxy-3-nitrophenyl)propanoic acid | Polyphosphoric Acid (PPA) | This compound | Good | sciencemadness.org |

| Substituted Phenoxybutyric Acids | Polyphosphoric Acid (PPA) | Benzoxepinones | Good | sciencemadness.org |

An efficient one-step procedure for synthesizing substituted chroman-4-one derivatives involves a base-mediated aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. acs.orgnih.govvulcanchem.com This approach typically utilizes a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde as starting materials. vulcanchem.com The use of microwave irradiation can significantly accelerate the reaction. acs.orgnih.govvulcanchem.com

For the synthesis of this compound derivatives, a 2'-hydroxy-3'-nitroacetophenone would be the key starting material. The reaction proceeds via the formation of a chalcone-like intermediate, which then undergoes intramolecular cyclization. The efficiency of this synthesis is influenced by the electronic properties of the substituents on the starting acetophenone, with electron-deficient starting materials often providing higher yields. vulcanchem.com

| Starting Material | Aldehyde | Base | Conditions | Product | Yield | Reference |

| 2'-Hydroxyacetophenones | Various Aldehydes | Diisopropylamine (DIPA) | Microwave Irradiation (160-170°C) | 2-Alkyl-chroman-4-ones | 17-88% | vulcanchem.com |

| 2'-Hydroxy-5'-nitroacetophenone | Hexanal | Diisopropylamine (DIPA) | - | 6-Nitro-2-pentylchroman-4-one | 58% | acs.org |

Michael Addition for 3-Aryloxypropanenitriles

Radical Cascade Cyclization Approaches

Synthesis of Functionalized this compound Derivatives

The functionalization of the chromanone ring is crucial for modifying its chemical and biological properties. Substituents can be introduced at various positions, including C-2, C-3, C-6, and C-8, to create a diverse library of derivatives. gu.se

Introduction of Substituents at C-2, C-3, C-6, and C-8 Positions

The chromanone scaffold allows for synthetic modifications at several key positions. gu.se Research has demonstrated that substituents at the C-2, C-6, and C-8 positions are particularly significant for certain biological activities. acs.org

C-2 Position: Alkyl chains of varying lengths can be introduced at the C-2 position. This is often achieved through condensation reactions. acs.org

C-3 Position: The C-3 position is a common site for functionalization. For instance, bromination at this position provides a handle for introducing a variety of other groups through substitution reactions. gu.se A series of 3-nitro-4-chromanone derivatives have been synthesized and further modified. nih.govrsc.org Starting from 3-nitro-4-chromanone esters, hydrolysis yields the corresponding carboxylic acid. nih.gov This acid can then be condensed with various alcohols or amines to produce a wide range of ester and amide derivatives, respectively. nih.gov

C-6 and C-8 Positions: The aromatic ring of the chromanone can be substituted at the C-6 and C-8 positions. Electron-withdrawing groups, such as bromo or chloro substituents, have been shown to be favorable for certain applications. acs.org The synthesis of these compounds often starts with appropriately substituted phenols.

Table 3: Functionalization of the Chromanone Scaffold

| Position | Type of Substituent | Synthetic Method |

|---|---|---|

| C-2 | Alkyl (e.g., pentyl) | Base-mediated aldol condensation acs.org |

| C-3 | Amides, Esters | Hydrolysis of 3-nitro ester, then condensation with amines/alcohols nih.gov |

| C-3 | -NH₂, -Br, -OAc, -CN | Substitution reactions on 3-bromo-chroman-4-one gu.se |

| C-6 | Bromo, Chloro | Use of pre-substituted phenols in initial synthesis acs.org |

Data compiled from studies on the synthesis of functionalized chromanones. gu.seacs.orgnih.gov

Bromination at C-3 Position

The introduction of a bromine atom at the C-3 position of the 4-chromanone skeleton is a fundamental transformation that paves the way for further derivatization. This reaction typically proceeds via an electrophilic addition to the enol or enolate form of the ketone. The process involves treating the parent chroman-4-one with a brominating agent. gu.se For instance, direct bromination can be achieved using reagents like pyridinium (B92312) tribromide (PTB) in a suitable solvent such as acetic acid. core.ac.uk The reactivity of the C2=C3 double bond in the enol form facilitates this selective halogenation. core.ac.uk This step is crucial as the resulting 3-bromo-4-chromanone is a versatile intermediate for subsequent substitution reactions. gu.se

Substitution Reactions

Following the successful bromination of the C-3 position, the bromine atom serves as an effective leaving group, enabling a variety of nucleophilic substitution reactions. This two-step sequence (bromination followed by substitution) allows for the introduction of diverse functional groups onto the chromanone scaffold. gu.se Researchers have successfully introduced substituents such as amino (NH2), acetoxy (OAc), and cyano (CN) groups at this position by reacting the 3-bromo intermediate with appropriate nucleophiles. gu.se This versatility makes it a cornerstone method for creating libraries of functionalized chromanone derivatives for further study.

Samarium-Mediated Reformatsky Reactions

Samarium(II) iodide (SmI2) is a powerful single-electron transfer (SET) reagent widely used in organic synthesis. nih.govgu.se In the context of 4-chromanones, SmI2-mediated Reformatsky-type reactions provide an efficient route to introduce carbon-carbon bonds at the C-3 position. gu.se The reaction typically involves the reductive formation of a samarium(III) enolate from an α-halo ester or similar precursor in the presence of SmI2. nih.govnih.gov This enolate then reacts with the carbonyl group of the chromanone. A variation involves the reaction of the chromanone itself with an alkyl halide and SmI2, which generates a nucleophilic species that can attack an electrophile. gu.se The use of SmI2 in combination with additives like HMPA or water and an amine can significantly accelerate these reactions and improve yields. gu.seprinceton.edu This method is particularly valuable for creating β-hydroxy adducts with high stereoselectivity. nih.gov

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org These methods have been applied to the synthesis of substituted chromone and chroman-4-one derivatives. acs.orgacs.org To utilize this methodology, a chromanone precursor must first be halogenated or converted to a triflate or tosylate to serve as the electrophilic partner in the coupling reaction. For example, 4-tosylcoumarins have been successfully coupled with various arylboronic acids in Suzuki reactions to yield 4-arylcoumarins. researchgate.net Similarly, aryl halides can be coupled with chromanone derivatives to introduce substituents on the aromatic ring, which could be a viable route for synthesizing precursors to this compound itself or for further functionalization. acs.org

Mannich Reactions

The Mannich reaction is a three-component condensation that forms a C-C bond by connecting a compound with an active hydrogen (like a 4-chromanone at its C-3 position), a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgresearchgate.net This reaction results in the aminomethylation of the substrate, yielding a product known as a Mannich base. nih.gov This method has been employed to introduce an aminomethyl group into the 3-position of 2-alkyl substituted chroman-4-ones. gu.se The reaction can be catalyzed by acids or bases and is a highly effective way to introduce nitrogen-containing side chains, which are prevalent in many biologically active molecules. gu.seresearchgate.net

Diastereoselective Synthesis of 3,3-Disubstituted 3-Nitro-4-chromanone Derivatives

A significant advancement in the synthesis of complex chromanone derivatives is the development of a highly diastereoselective method for creating 3,3-disubstituted 3-nitro-4-chromanones. rsc.orgrsc.org This approach utilizes an intramolecular Michael-type cyclization of α-nitro aryl ketones that are tethered to an unsaturated ester. rsc.orgresearchgate.net

The key findings from this research are summarized below:

Reaction Strategy : The synthesis involves an intramolecular Michael addition, which efficiently constructs the chromanone ring and establishes a tertiary stereocenter at the C-3 position. rsc.org

Catalyst : A catalytic amount of potassium tert-butoxide (KOtBu) was identified as crucial for the success of the reaction. The catalyst not only accelerates the reaction rate but also provides high diastereoselective control. rsc.orgrsc.org

Substrates : The starting materials are α-nitro aryl ketones bearing an unsaturated ester unit, which can be synthesized from components like α-hydroxy-benzaldehyde, ethyl propiolate, and nitroethane. rsc.org

Outcome : This protocol yields a series of 3,3-disubstituted 3-nitro-4-chromanones in good to excellent yields and with high diastereoselectivities. rsc.orgresearchgate.net

| Entry | R¹ | R² | Yield (%) | d.r. |

| 2a | Me | Et | 95 | >20:1 |

| 2b | Et | Et | 96 | >20:1 |

| 2c | n-Pr | Et | 92 | >20:1 |

| 2d | i-Pr | Et | 85 | 10:1 |

| 2e | Me | t-Bu | 96 | >20:1 |

| 2p | Me | Adamantyl | 93 | >20:1 |

| Data derived from research on diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives. rsc.org |

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic principles, green chemistry approaches are being developed for the synthesis of chromanone derivatives to minimize environmental impact. ias.ac.inresearchgate.net These methods focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions.

Key green strategies applicable to chromanone synthesis include:

Aqueous Media : Replacing hazardous and volatile organic solvents with water is a primary goal of green chemistry. ias.ac.in One-pot syntheses of 4-chromanone derivatives have been successfully carried out in water, which is inexpensive, non-toxic, and safe. ias.ac.in

Recyclable Catalysts : The use of heterogeneous or recyclable catalysts, such as a Zn[(L)proline]2 complex, simplifies product purification and reduces waste. ias.ac.in After reaction in an aqueous medium, such catalysts can often be recovered from the aqueous layer and reused for subsequent reactions. ias.ac.in

Alternative Energy Sources : Concentrated solar radiation (CSR) and microwave irradiation are being explored as energy-efficient alternatives to conventional heating. nih.govrsc.org Solar energy has been used to drive the synthesis of heterocyclic compounds, significantly reducing reaction times and reliance on fossil fuels. rsc.org Similarly, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions. nih.gov

Benign Catalysts : Natural, biodegradable catalysts like lemon juice have been employed in the synthesis of heterocyclic compounds, offering a non-toxic and sustainable alternative to traditional acid or base catalysts. rsc.org

While these green methodologies have been reported for the general synthesis of chromanones and related heterocycles, their specific application to this compound represents a forward-looking goal for sustainable chemical production. ias.ac.inrsc.org

Environmentally Benign Reaction Conditions

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing nitro-substituted chromanones, this involves employing safer reagents, using environmentally friendly solvents, and utilizing energy-efficient reaction conditions.

One of the key transformations in the synthesis of this compound is the nitration of the aromatic ring. Traditional nitration methods often rely on a corrosive mixture of concentrated nitric and sulfuric acids, which poses significant environmental and safety risks. acs.orgmasterorganicchemistry.com Greener alternatives have been developed for the nitration of phenolic compounds, which are precursors to or structurally related to chromanones. These methods often utilize metal nitrates in conjunction with less hazardous acids or are promoted by alternative energy sources like microwave irradiation. gordon.edutandfonline.com

For instance, the nitration of phenols has been successfully achieved using copper(II) nitrate in acetic acid, a method that can be significantly accelerated with microwave heating. acs.orgscribd.comed.gov This approach avoids the use of strong sulfuric acid and can be completed in a fraction of the time compared to conventional heating. scribd.com Similarly, calcium nitrate in acetic acid under microwave irradiation has been used for the rapid nitration of phenolic compounds, offering a mild and environmentally safer process. gordon.edutandfonline.com These methodologies present a viable green pathway for the nitration of 4-chromanone to produce its nitro derivatives.

Another green approach involves the synthesis of the chromanone ring itself under eco-friendly conditions. Solvent-free intramolecular Stetter reactions, catalyzed by alkylthiazolium-based ionic liquids and promoted by microwave activation, have been shown to produce chromanone derivatives in excellent yields with short reaction times. organic-chemistry.org

Table 1: Environmentally Benign Nitration of Phenolic Compounds This table presents data for the nitration of various phenolic compounds using environmentally benign methods, which could be analogous to the synthesis of this compound.

| Substrate | Nitrating Agent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Phenol (B47542) | Cu(NO3)2, Acetic Acid, Microwave (1 min) | 2-Nitrophenol & 4-Nitrophenol | Not specified | scribd.com |

| 4-Hydroxyacetophenone | Ca(NO3)2, Acetic Acid, Microwave (1 min) | 4-Hydroxy-3-nitroacetophenone | High | gordon.edu |

| Phenol | Cu(NO3)2, Acetic Acid, Microwave | 2-Nitrophenol & 4-Nitrophenol | 70-80% | tandfonline.com |

| Methyl 4-(2-formylphenoxy)but-2-enoate | Octylthiazolium salt, TEA, Microwave (20 min), Solvent-free | Chromanone derivative | up to 97% | organic-chemistry.org |

Solid-State Reactions

Solid-state reactions, which are conducted in the absence of a solvent, represent a significant advancement in green chemistry. These reactions can lead to higher efficiency, easier purification of products, and a drastic reduction in waste. researchgate.net

The synthesis of chromanone derivatives has been achieved through solvent-free methods. One notable technique involves the grinding of substituted chroman-4-ones with aromatic aldehydes in the presence of anhydrous barium hydroxide (B78521) at room temperature. researchgate.net This method, which proceeds in the solid state, is characterized by enhanced reaction rates, high selectivity, and operational simplicity. researchgate.net A review by Tanaka and Toda also highlights various solvent-free syntheses, including the preparation of 3-arylidene-4-chromanones. scirp.org

For the specific step of nitration, solid-phase methods have been developed for phenolic compounds that could be adapted for 4-chromanone. Highly efficient nitration of phenols has been reported using bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) by simply grinding the solid reactants together at room temperature. acs.org This procedure is rapid and avoids the need for a solvent. acs.org Another solid-phase approach uses magnesium nitrate on silica (B1680970) gel, where heating the solid mixture yields the nitrated aromatic products. scirp.org Furthermore, solid acid catalysts, such as sulfated titania, have been demonstrated to mediate regioselective nitration of phenol in the solid state, offering a clean and environmentally friendly process. researchgate.net

Table 2: Solid-State Synthesis and Nitration Reactions This table provides examples of solid-state reactions for the synthesis of chromanone derivatives and the nitration of related phenolic compounds.

| Reaction Type | Substrates | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Condensation | Chroman-4-one, Aromatic Aldehyde | Grinding with Ba(OH)2, Room Temp. | 3-Arylidenechroman-4-one | 75-92% | researchgate.net |

| Nitration | Phenol, Bi(NO3)3·5H2O | Grinding, Room Temp. | 2-Nitrophenol & 4-Nitrophenol | 34% & 37% | acs.org |

| Nitration | 1,4-Dimethoxybenzene, Mg(NO3)2 on Silica Gel | Heating at 150°C | 1,4-Dimethoxy-2-nitrobenzene | Not specified | scirp.org |

| Nitration | Phenol, Nitric Acid | Sulfated Titania catalyst, Solid-state | ortho-Nitrophenol | Not specified | researchgate.net |

Chemical Reactivity and Transformations of 8 Nitro 4 Chromanone

Reduction of the Nitro Group to an Amino Group

The conversion of the nitro group of 8-nitro-4-chromanone and its derivatives to an amino group is a key transformation, opening pathways to a range of functionalized compounds. This reduction can be achieved using several reagents and conditions.

A common method involves the use of sodium dithionite. ias.ac.in For instance, the reduction of 7-hydroxy-8-nitro-2-methyl chromone (B188151) to 8-amino-7-hydroxy-2-methyl chromone is effectively carried out by refluxing with sodium dithionite, alcohol, water, and ammonia. This method is noted for its smooth reaction, good yields, and simple experimental conditions compared to older methods using iron and ferrous sulfate. ias.ac.in

Another effective reducing agent is tin(II) chloride. In the synthesis of 8-amino-chromenones, the corresponding 8-nitro-substituted 4-oxo-chromene-2-carboxylic acid ethyl esters are reduced using tin(II) chloride. acs.org This reaction is a crucial step in the development of various chromen-4-one derivatives. acs.org

Catalytic hydrogenation is also a widely used method for the reduction of aromatic nitro compounds to anilines. wikipedia.org Reagents such as Raney nickel or palladium-on-carbon are effective for this transformation. wikipedia.org While not specifically detailed for this compound in the provided context, this is a general and powerful method for this type of reduction.

| Starting Material | Reagent(s) | Product | Reference |

| 7-Hydroxy-8-nitro-2-methyl chromone | Sodium dithionite, alcohol, water, ammonia | 8-Amino-7-hydroxy-2-methyl chromone | ias.ac.in |

| 8-Nitro-substituted 4-oxo-chromene-2-carboxylic acid ethyl esters | Tin(II) chloride | 8-Amino-chromenones | acs.org |

| Aromatic Nitro Compounds (general) | Catalytic Hydrogenation (e.g., Raney nickel, Pd/C) | Anilines | wikipedia.org |

Reactions Involving the Chromanone Ring System

The chromanone ring itself is a site of various chemical reactions, primarily at the C-4 carbonyl group and modifications involving the C-8 nitro group.

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position of the chromanone scaffold is a key site for chemical modifications. One notable reaction is its reduction. For example, the carbonyl group in 8-bromo-6-chloro-2-pentylchroman-4-one can be reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH4) in methanol. acs.orggu.se This transformation is significant in structure-activity relationship studies to determine the necessity of the carbonyl group for biological activity. gu.se

The C-4 carbonyl group also influences the reactivity of the entire chromone system. The electron-withdrawing nature of the carbonyl group, along with the oxygen atom at the 1-position, makes the C-2 position of the chromone ring highly reactive towards nucleophiles. rsc.org This often leads to a 1,4-addition of nucleophiles, followed by the opening of the pyrone ring. rsc.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents. Derivatization at various positions is a key strategy for exploring structure-activity relationships (SAR).

Esterification of Carboxylic Acid Derivatives

Carboxylic acid derivatives of the chromanone scaffold can be readily esterified to produce a library of compounds for SAR studies. For example, 3-nitro-4-chromanone-2-carboxylic acid can be condensed with various alcohols in the presence of thionyl chloride to yield the corresponding ester compounds. nih.gov Studies have shown that the nature of the ester group can significantly influence the biological activity of the molecule. For instance, while small ester groups may result in weak activity, larger ester substituents can lead to a moderate increase in antiproliferative activity. nih.govrsc.org

Amidation Reactions

Amidation is another crucial derivatization strategy. Carboxylic acid derivatives of chromanones can be converted to their corresponding acid chlorides using reagents like thionyl chloride, which are then reacted with various amines to form amides. acs.org This reaction is often carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA). acs.org

Introduction of Various Functional Groups

The this compound scaffold is a versatile platform for the introduction of a diverse array of functional groups. The inherent reactivity of the chromanone ring system, influenced by the electron-withdrawing nitro group and the carbonyl function, allows for targeted modifications at several positions. These transformations are crucial for developing new chemical entities and for structure-activity relationship (SAR) studies. acs.orgnih.gov Research has demonstrated the successful incorporation of various substituents, leading to a wide range of derivatives with distinct chemical properties. acs.orggu.se

The primary sites for introducing new functional groups on the this compound core are the C-2 and C-3 positions of the pyranone ring, as well as modifications of the existing carbonyl and nitro groups.

Functionalization at the C-2 Position:

The introduction of alkyl groups at the C-2 position is a key strategy for modifying the lipophilicity and steric profile of the chromanone scaffold. Studies on related substituted chroman-4-ones have shown that an alkyl chain, typically containing three to five carbons, can be crucial for biological potency. acs.org

Functionalization at the C-3 Position:

The C-3 position, adjacent to the carbonyl group, is particularly amenable to functionalization. A common strategy involves an initial bromination at this position, followed by nucleophilic substitution reactions to introduce a variety of functional groups. This two-step process provides access to a range of C-3 substituted chromanones. gu.se Furthermore, derivatives can be synthesized by creating and modifying a side chain at the C-3 position. For instance, hydrolysis of ester precursors can yield a carboxylic acid, which can then be converted into a wide array of amides and other esters through condensation reactions. nih.gov

Table 1: Introduction of Functional Groups at the C-3 Position of the Chromanone Ring Note: The following transformations have been reported for various substituted chromanone systems and are considered applicable to the this compound scaffold.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydrogen (via bromination) | 1. Bromine | Amine (NH₂) | gu.se |

| 2. NaN₃ followed by reduction | |||

| Hydrogen (via bromination) | 1. Bromine | Cyano (CN) | gu.se |

| 2. NaCN or KCN | |||

| Carboxylic Acid | Various amines, EDCI, HOBt, DIPEA, CH₂Cl₂ | Amides | nih.gov |

| Carboxylic Acid | Various alcohols, Thionyl chloride | Esters | nih.gov |

Modification of Existing Functional Groups:

The inherent functional groups of this compound, the ketone and the nitro group, are also targets for chemical transformation.

Reduction of the Carbonyl Group: The ketone at C-4 can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This creates a new chiral center and a hydroxyl group that can be further modified. acs.org The resulting 4-chromanol (B72512) can undergo dehydration to form the corresponding 2H-chromene, introducing a double bond into the heterocyclic ring. acs.org

Reduction of the Nitro Group: The nitro group at the C-8 position is a key site for functionalization. It can be reduced to a primary amino group (NH₂), which dramatically alters the electronic properties of the aromatic ring and provides a handle for further derivatization, such as acylation or alkylation. nih.gov

Table 2: Transformations of Inherent Functional Groups

| Position | Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-4 | Carbonyl | NaBH₄ in MeOH | Hydroxyl | acs.org |

| C-4 | Hydroxyl | p-toluenesulfonic acid, MgSO₄ | Alkene (Dehydration) | acs.org |

| C-8 | Nitro | Reduction (e.g., H₂, Pd/C or SnCl₂) | Amine | nih.gov |

These examples highlight the chemical tractability of the chromanone scaffold, which allows for the systematic introduction and modification of functional groups to generate libraries of novel compounds. acs.orggu.senih.gov

Biological and Biomedical Research Applications of 8 Nitro 4 Chromanone and Its Analogues

Antiproliferative and Antitumor Activities

Extensive in vitro studies have demonstrated the potent antiproliferative effects of 8-nitro-4-chromanone and its analogues across a spectrum of human cancer cell lines. Research has shown that these compounds exhibit cytotoxic activity against cell lines derived from various cancer types, including prostate, colon, and leukemia. rsc.org

Notably, a series of 3-nitro-4-chromanone derivatives were synthesized and evaluated for their cytotoxicity in castration-resistant prostate cancer (CRPC) cell lines, specifically the androgen receptor (AR)-negative DU145 and PC3 cells. rsc.orgrsc.org These cell lines are crucial in vitro models for studying advanced and aggressive forms of prostate cancer. rsc.org The antiproliferative activity of these compounds was assessed using the sulforhodamine B (SRB) assay. rsc.orgrsc.org The results revealed that amide derivatives of 3-nitro-4-chromanone displayed more potent antitumor activity than their corresponding ester counterparts. rsc.orgrsc.orgrsc.org

One of the most promising compounds from this series, designated as compound 36 , exhibited significantly more potent antiproliferative activity than the standard chemotherapy drug cisplatin (B142131). rsc.orgnih.gov Further investigations into the activity of 3-nitro-4-chromanone derivatives have also included human colon cancer cell line HT-29 and human acute myeloid leukemia cell line U937, indicating a broader spectrum of potential anticancer activity. rsc.orgrsc.org

The table below summarizes the antiproliferative activity of selected 3-nitro-4-chromanone derivatives in prostate cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| 11 | DU145 | 46.23 |

| PC3 | 23.24 | |

| 12 | DU145 | 24.66 |

| PC3 | >50 | |

| 17 | DU145 | 6.81 |

| PC3 | 4.83 | |

| 18 | DU145 | 5.09 |

| PC3 | 3.35 | |

| Data sourced from a study on 3-nitro-4-chromanone derivatives. rsc.org |

To understand the therapeutic potential of this compound and its analogues, researchers have investigated the molecular mechanisms underlying their anticancer effects. These studies have unveiled a multi-faceted approach by which these compounds inhibit cancer cell growth and survival.

A key mechanism of action for some 3-nitro-4-chromanone derivatives is the induction of cell cycle arrest. rsc.org The cell cycle is a series of events that leads to cell division and replication. By disrupting this process, these compounds can effectively halt the proliferation of cancer cells.

Specifically, studies on the optimal compound 36 in DU145 prostate cancer cells demonstrated that it causes a concentration-dependent arrest of the cell cycle in the S phase. rsc.org The S phase is the period of the cell cycle during which DNA is replicated. After a 24-hour incubation with 10 µM of compound 36 , the percentage of cells in the S phase increased from 40.57% to 57.27%. rsc.org This S phase arrest prevents cancer cells from proceeding to the next stages of division, thereby inhibiting tumor growth. rsc.org

In addition to cell cycle arrest, 3-nitro-4-chromanone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. rsc.org Apoptosis is a natural and essential process for removing old or damaged cells, and its evasion is a hallmark of cancer.

The induction of apoptosis by compound 36 in DU145 cells was confirmed by flow cytometry, which showed a significant increase in the percentage of apoptotic cells with increasing concentrations of the compound. rsc.org A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. jbtr.or.krbioline.org.brpromegaconnections.com Western blot analysis revealed that treatment with compound 36 promoted the cleavage of PARP to its cleaved form (CL. PARP) in DU145 cells, an effect that was superior to that of cisplatin. rsc.org This cleavage is a critical step in the apoptotic cascade, ultimately leading to the dismantling of the cell. promegaconnections.com

The metastatic spread of cancer to distant organs is a major cause of mortality. Therefore, agents that can inhibit cancer cell migration are of significant therapeutic interest. Research has shown that 3-nitro-4-chromanone derivatives can effectively inhibit the migration of cancer cells. rsc.org

Transwell migration assays and wound healing assays performed on DU145 cells demonstrated that compound 36 notably prevented cell migration in a concentration-dependent manner. rsc.orgnih.gov The migration rate of DU145 cells treated with 5 µM and 10 µM of compound 36 was reduced to 52.78% and 23.94%, respectively, compared to untreated cells. nih.gov

Furthermore, these compounds have been shown to inhibit colony formation, which is a measure of a single cancer cell's ability to proliferate and form a new tumor. researchgate.net Compound 36 was found to be more potent than cisplatin in reducing colony formation in DU145 and PC3 cell lines. rsc.orgresearchgate.net

While many natural compounds are known for their antioxidant effects, a growing body of evidence suggests that pro-oxidant activity can be a valuable strategy for selectively targeting cancer cells. us.es Cancer cells often exist in a state of increased basal oxidative stress, making them more vulnerable to agents that further elevate reactive oxygen species (ROS) levels. us.es

Studies on flavanone (B1672756)/chromanone derivatives have identified strong pro-oxidant properties as a key mechanism underlying their cytotoxic activity. mdpi.comdntb.gov.uanih.govresearchgate.net This pro-oxidant effect is characterized by an increase in intracellular ROS levels and a decrease in the concentration of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.comdntb.gov.uanih.govresearchgate.net The resulting oxidative stress can damage cellular components, including DNA, leading to the activation of cell cycle checkpoints and the induction of apoptosis. mdpi.com The use of the antioxidant N-acetylcysteine (NAC) was shown to significantly reduce the cytotoxic and antiproliferative activity of these derivatives, confirming the role of oxidative stress in their mechanism of action. mdpi.comnih.gov

Inhibition of Cell Migration and Colony Formation

Selectivity Towards Tumor Cells vs. Normal Fibroblasts

A critical challenge in the development of anticancer agents is achieving selective cytotoxicity against tumor cells while minimizing harm to healthy tissues. rsc.org Several studies on 3-nitro-4-chromanone derivatives, which share the core chromanone structure, have shown promising selectivity. nih.govrsc.org In a comprehensive evaluation, the majority of the synthesized 3-nitro-4-chromanone compounds exhibited significantly less toxicity towards normal human skin fibroblasts (HAF) compared to their potent effects on castration-resistant prostate cancer (CRPC) cell lines. nih.govrsc.orgresearchgate.net

Most of the tested compounds were found to have almost no toxicity on the normal fibroblast cells. rsc.org For instance, one of the most promising compounds from a synthesized series, compound 36 (a 6-Fluoro derivative), showed an IC₅₀ value greater than 100 μM in HAF cells, indicating low toxicity. rsc.orgresearchgate.net This contrasted sharply with its high potency against prostate cancer cells, making it up to 106.4 times more selective towards PC3 cancer cells than towards the normal fibroblasts, a selectivity profile significantly better than the conventional chemotherapy drugs docetaxel (B913) and cisplatin. rsc.orgnih.gov However, not all potent compounds displayed this favorable selectivity; the most potent compound in the series (38 , a 6-Bromo derivative) also possessed significant toxicity against HAF cells, demonstrating poor selectivity. rsc.orgnih.gov This highlights the crucial role of specific structural modifications in achieving cancer cell-selective cytotoxicity.

Structure-Activity Relationships for Antitumor Potency

The antitumor efficacy of chromanone derivatives is highly dependent on their chemical structure. researchgate.net Researchers have systematically modified the chromanone scaffold at various positions to identify the key molecular features responsible for their antiproliferative activity. researchgate.netresearchgate.net

Substitutions on both the heterocyclic and the aromatic rings of the chromanone core play a pivotal role in modulating antitumor activity.

C-2 Position: The nature of the substituent at the C-2 position is critical. Studies have shown that incorporating bulky, lipophilic groups like cyclohexyl and adamantane (B196018) amides at this position is key to maintaining potent antitumor activity. rsc.orgmdpi.com Specifically, the adamantane amide group was identified as a favorable substituent for improving antiproliferative effects in prostate cancer cell lines. rsc.orgnih.gov In contrast, replacing these bulky groups with smaller alkyl amides or aryl amides generally leads to a decrease in potency. rsc.orgmdpi.com

C-6 Position: The electronic properties of substituents on the benzene (B151609) ring, particularly at the C-6 position, significantly influence activity. The introduction of electron-withdrawing groups such as fluoro (-F), chloro (-Cl), bromo (-Br), and trifluoromethyl (-CF₃) was found to be favorable for improving antitumor potency. rsc.org Conversely, adding electron-donating groups like methyl (-Me) and methoxy (B1213986) (-OMe) at the C-6 position resulted in a marked decrease in antitumor activity. rsc.org The 6-F substituent was deemed optimal in one study, as it conferred high potency against cancer cells while maintaining low toxicity in normal cells. nih.gov Research on other chroman-4-ones as SIRT2 inhibitors also found that an electron-withdrawing nitro group at the C-6 position maintained activity, whereas an electron-donating methoxy group diminished it. acs.org

C-8 Position: Substituents at the C-8 position also impact the biological effect. When a favorable group like the fluoro substituent was moved from the C-6 position to the C-5, C-7, or C-8 positions, the resulting compounds showed a slight decrease in antitumor activity compared to the 6-fluoro analogue. nih.govresearchgate.net This suggests that the 6-position is a more critical site for modification than the 8-position for this class of compounds. acs.org

When comparing different functional groups at the C-2 position, a clear trend has emerged regarding amide and ester derivatives. Multiple studies consistently report that C-2 amide derivatives of 3-nitro-4-chromanone exhibit markedly more potent antitumor activity than their corresponding ester counterparts. nih.govrsc.orgresearchgate.netrsc.org The antiproliferative activity of ester compounds ranged from weak to moderate, with smaller ester groups showing almost no activity. rsc.org In direct comparisons, the IC₅₀ values for amide compounds were significantly lower (indicating higher potency) than those for their ester analogues against prostate cancer cell lines. rsc.orgnih.gov This suggests that the amide linkage is a crucial pharmacophoric element for the anticancer efficacy of these chromanone derivatives. researchgate.net

| Compound | Substituent (C-2) | Substituent (Benzene Ring) | Cell Line (DU145) IC₅₀ (μM) | Cell Line (PC3) IC₅₀ (μM) | Normal Fibroblast (HAF) IC₅₀ (μM) |

|---|---|---|---|---|---|

| 19 | Adamantane amide | H | 1.73 | 3.09 | >100 |

| 36 | Adamantane amide | 6-F | 1.21 | 0.94 | >100 |

| 37 | Adamantane amide | 6-Cl | 0.89 | 1.12 | >100 |

| 38 | Adamantane amide | 6-Br | 0.45 | 0.79 | 18.41 |

| 43 | Adamantane amide | 8-F | 2.35 | 3.02 | >100 |

| 8 | n-Octyl ester | H | 15.34 | 21.45 | >100 |

| 10 | Adamantane ester | H | 12.56 | 19.88 | >100 |

Influence of Substituents (e.g., C-2, C-6, C-8 positions)

Antimicrobial and Antifungal Activities

The chromanone scaffold is not only a promising framework for anticancer agents but also serves as a building block for compounds with significant antimicrobial and antifungal properties. mdpi.comfarmaciajournal.com Derivatives of 4-chromanone (B43037) have been identified as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potent action against pathogenic microbes. mdpi.commdpi.com

The antimicrobial potential of chromanone derivatives has been assessed against a variety of pathogenic bacteria and fungi. mdpi.com In one study, a series of spiropyrrolidines incorporating a chroman-4-one moiety was tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus epidermidis), Gram-negative bacteria (Klebsiella pneumoniae, Pseudomonas aeruginosa), and pathogenic yeasts (Candida albicans, Candida krusei, Candida glabrata). mdpi.com

These compounds displayed a range of activities, with some showing poor to moderate effects, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 250 µg/mL. mdpi.com Other research has focused specifically on antifungal applications. A recent study evaluated 27 chromone (B188151) derivatives against nine different Candida strains. researchgate.net Four compounds, all featuring a carbonitrile group at the C-3 position (chromone-3-carbonitriles), demonstrated good antifungal activity with MICs between 5 and 50 µg/mL against six of the strains, including C. albicans, C. glabrata, and C. parapsilosis. asm.org These compounds were also found to be fungicidal, capable of killing all C. albicans cells within hours of contact at their MIC. asm.org

| Organism | Type | Compound 4d (Thiochromanone-based) | Compound 9c (Chromanone-based) | 6-Bromochromone-3-carbonitrile |

|---|---|---|---|---|

| B. subtilis | Gram (+) Bacteria | 32 | 125 | N/A |

| S. epidermidis | Gram (+) Bacteria | 32 | 125 | N/A |

| K. pneumoniae | Gram (-) Bacteria | 64 | 250 | N/A |

| P. aeruginosa | Gram (-) Bacteria | 125 | 250 | N/A |

| C. albicans | Fungus | 64 | 125 | 5-10 |

| C. krusei | Fungus | 32 | 125 | N/A |

| C. glabrata | Fungus | 32 | 250 | 5-20 |

Data compiled from multiple sources. mdpi.comasm.org N/A indicates data not available from the cited sources.

The effectiveness of chromanone analogues against microbial pathogens is closely tied to their molecular structure.

For general antimicrobial activity, comparisons between scaffolds revealed that compounds containing a thiochromanone ring (where the oxygen in the heterocycle is replaced by sulfur) display superior antifungal and antibacterial activity compared to their direct chromanone analogues. mdpi.com

In terms of specific substitutions, the presence of a bromine atom in the para-position of a phenyl group attached to the chromanone core appeared to enhance antifungal activity against certain Candida strains. mdpi.com For antibacterial potency, SAR analysis of 4-chromanones has shown that a hydrophobic substituent at the C-2 position is a key pharmacophoric element. acs.orgacs.org Specifically, 5,7-dihydroxy-4-chromanones with long aliphatic chains (six to nine carbons) at the C-2 position demonstrated good activity against Gram-positive bacteria. acs.org

In the context of antifungal chromones, the presence of a carbonitrile motif at the C-3 position appears to be a critical determinant of activity against Candida species. asm.org This feature was common to the most potent compounds in a large-scale screening, suggesting it is a key structural requirement for their antifungal action. researchgate.netasm.org

In vitro Evaluation against Pathogenic Organisms

Enzyme Inhibition Studies

The chroman-4-one scaffold, including its nitro-substituted derivatives, serves as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.gov Researchers have extensively modified this core structure to develop potent and selective inhibitors for various enzymes implicated in human diseases.

Sirtuin 2 (SIRT2) is a member of the sirtuin family of enzymes, which are NAD+-dependent deacetylases. nih.gov These enzymes are involved in critical cellular processes, including cell cycle regulation, aging, and metabolism. acs.orggu.se As such, SIRT2 has emerged as a significant target in drug discovery, particularly for age-related conditions. acs.org

Research has led to the synthesis and evaluation of a series of chroman-4-one and chromone derivatives as novel and selective inhibitors of the SIRT2 enzyme. acs.orgresearchgate.net Initial screenings identified compounds like 8-bromo-6-chloro-2-pentylchroman-4-one as having excellent inhibitory activity against human SIRT2. acs.org

Structure-activity relationship (SAR) studies revealed that inhibitory potency is significantly influenced by the substitution pattern on the chroman-4-one scaffold. acs.org Key findings indicate that:

An alkyl chain of three to five carbons in the 2-position is favorable for activity. acs.org

Large, electron-withdrawing substituents in the 6- and 8-positions enhance inhibitory potency. acs.orgresearchgate.net This finding is particularly relevant for compounds like this compound, as the nitro group is strongly electron-withdrawing.

Electron-rich chroman-4-ones are generally less potent inhibitors than their electron-poor counterparts. acs.org

These studies have successfully produced selective SIRT2 inhibitors with IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) in the low micromolar range. gu.segu.se For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one series, demonstrating high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.orgresearchgate.net

Table 1: SIRT2 Inhibition by Chroman-4-one Analogues

| Compound | SIRT2 IC₅₀ (μM) |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 acs.orgresearchgate.net |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 acs.org |

The development of selective SIRT2 inhibitors is driven by the enzyme's involvement in major diseases. acs.org SIRT2 is considered a therapeutic target for neurodegenerative conditions such as Parkinson's, Alzheimer's, and Huntington's disease. nih.govacs.org Inhibition of SIRT2 has been shown to decrease neuronal cell death, suggesting a neuroprotective effect. nih.gov

In the context of oncology, SIRT2 is involved in cell cycle regulation through its deacetylation of substrates like α-tubulin. nih.gov Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can result in the inhibition of tumor growth. nih.gov Consequently, SIRT2 is regarded as an important target for cancer drug development. acs.org Studies have demonstrated that specific chroman-4-one-based SIRT2 inhibitors exhibit antiproliferative effects in human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. gu.seacs.org

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. rsc.org Inhibiting this enzyme can delay glucose absorption, making it a primary therapeutic strategy for managing type 2 diabetes mellitus. rsc.orgmdpi.com Chromone derivatives have been explored as a source of non-sugar-based α-glucosidase inhibitors. rsc.orgmdpi.com

Research has identified several chromone derivatives from natural and synthetic sources with significant α-glucosidase inhibitory activity. mdpi.comresearcher.life

A study on chromone derivatives from the marine fungus Penicillium thomii revealed that several compounds exhibited remarkable inhibition against α-glucosidase, with some being more active than the positive control, acarbose. mdpi.comnih.gov

Synthetic chromone-based thiosemicarbazones have been developed and shown to be highly potent inhibitors, with one lead compound being approximately 2183-fold more potent than acarbose. researcher.life

In related heterocyclic structures, the introduction of a nitro group was found to lead to high activity against the α-glucosidase enzyme, suggesting its potential utility in the design of potent inhibitors. rsc.org

Table 2: α-Glucosidase Inhibition by Chromone Derivatives

| Compound/Class | IC₅₀ Value | Reference |

| Penithochromone A | 268 μM | mdpi.com |

| Penithochromone C | 688 μM | mdpi.com |

| Acarbose (Positive Control) | 1300 μM (1.3 mmol) | mdpi.comnih.gov |

| Chromone-based thiosemicarbazone (lead compound) | 0.40 μM | researcher.life |

Sirtuin 2 (SIRT2) Inhibition

Development of Selective SIRT2 Inhibitors

Peptidomimetic Development

Peptides are crucial to many physiological processes but often make poor oral drugs because their amide bonds are easily broken down by enzymes. gu.se Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. gu.se

The chroman-4-one framework has been successfully utilized as a rigid scaffold to develop β-turn mimetics. gu.senih.gov A β-turn is a common structural motif in proteins and peptides where the polypeptide chain reverses its direction. The rigid structure of the chroman-4-one ring system can be engineered to adopt conformations that resemble these turns. nih.govgu.se

This approach has been applied to create non-peptide mimetics of the hormone somatostatin (B550006). gu.senih.gov In this work, side chains equivalent to the crucial amino acids in somatostatin (specifically Trp8 and Lys9) were introduced into the 2- and 8-positions of the chroman-4-one scaffold. nih.govgu.se This strategic placement allows the mimetic to present the necessary pharmacophoric groups in a spatial arrangement that mimics the native peptide's active conformation, enabling it to bind to somatostatin receptors. nih.gov This proof-of-concept study resulted in derivatives with binding affinities in the low micromolar range for specific somatostatin receptor subtypes. nih.govgu.se

Somatostatin Receptor Agonists

The chroman-4-one framework is recognized as a valuable scaffold for the development of non-peptidic mimetics of the peptide hormone somatostatin. gu.se Peptides often face limitations as therapeutic agents due to their rapid degradation by enzymes in the body. gu.segu.se To overcome this, researchers utilize stable, non-peptide scaffolds like chroman-4-one to construct molecules, known as peptidomimetics, that mimic the essential features of the original peptide required for biological activity. gu.seresearchgate.net

The biological effects of somatostatin are mediated through five G-protein-coupled receptor subtypes (sst1-sst5). gu.se The key to its activity lies in a specific four-amino-acid sequence (Phe⁷-Trp⁸-Lys⁹-Thr¹⁰) that forms a β-turn structure, with the side chains of Tryptophan (Trp⁸) and Lysine (Lys⁹) being particularly critical for receptor binding. gu.se

In the development of somatostatin agonists, the chroman-4-one scaffold serves as a rigid structure to which the necessary amino acid side chains can be attached in the correct spatial orientation. gu.segu.se Research has focused on synthesizing chroman-4-one and chromone derivatives where side chain equivalents of Trp⁸ and Lys⁹ are introduced at various positions on the scaffold. gu.se This approach has successfully yielded compounds with agonistic properties at somatostatin receptors. For instance, a study resulted in the development of two such compounds that demonstrated affinity for the sst2 and sst4 receptor subtypes, validating the chroman-4-one and chromone frameworks as suitable for creating somatostatin mimetics. gu.sesemanticscholar.org

Other Reported Biological Activities

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new, effective, and less toxic treatments is a global health priority. nih.govcambridge.org Analogues of this compound, particularly nitro-substituted chalcones which are precursors to the related flavanone structure, have emerged as a promising class of antileishmanial agents. cambridge.orgnih.gov

Research has shown that the nitro group is an important feature for the antiparasitic effect of these compounds. cambridge.org A synthetic nitro-chalcone, 3-nitro-2'-hydroxy-4',6'-dimethoxychalcone (CH8), demonstrated significant and selective activity against Leishmania amazonensis and Leishmania infantum in both laboratory and animal models. nih.gov Further optimization led to the synthesis of 3-nitro-2′,4′,6′-trimethoxychalcone (NAT22), which showed an even higher selectivity against the intracellular amastigote form of the parasite and a more efficient chemical synthesis. cambridge.org

Another study on 4,8-dimethoxynaphthalenyl chalcones found that derivatives with electron-withdrawing groups, such as a nitro (NO₂) group, exhibited good antileishmanial activity. The para-nitro derivative in this series was identified as the most potent compound against L. amazonensis promastigotes. mdpi.com The consistent efficacy of nitro-substituted analogues underscores the potential of the this compound scaffold as a basis for developing new antileishmanial drugs.

Table 1: In Vitro Antileishmanial Activity of Chromanone Analogues and Precursors

| Compound | Target Species | Form | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| NAT22 | L. amazonensis | Amastigote | 0.1 | 1489 | cambridge.org |

| CH8 | L. amazonensis | Amastigote | Not specified | 317 | cambridge.org |

| NAT22 | L. amazonensis | Promastigote | 1.9 | >52 | cambridge.org |

| CH8 | L. amazonensis | Promastigote | 0.7 | >142 | cambridge.org |

| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | L. amazonensis | Promastigote | 3.3 ± 0.34 | 112.6 | mdpi.com |

| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one | L. amazonensis | Promastigote | 14.5 ± 0.09 | >25.7 | mdpi.com |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency. Selectivity Index (SI) is the ratio of cytotoxic concentration (CC₅₀) to the effective concentration (IC₅₀), indicating the compound's selectivity for the parasite over host cells.

Drug resistance in Mycobacterium tuberculosis is a major obstacle to effective tuberculosis treatment. mdpi.com One mechanism by which mycobacteria develop resistance is through the active efflux of drugs from the cell, mediated by transmembrane proteins called efflux pumps. mdpi.com Inhibiting these pumps can restore the efficacy of existing antibiotics.

Research into chromanone analogues has identified them as potential efflux pump inhibitors (EPIs). A series of (E)-7-hydroxy-3-benzylidene-chroman-4-one analogues were synthesized and evaluated for their ability to inhibit efflux pumps in Mycobacterium smegmatis, a model organism for M. tuberculosis. tandfonline.comtandfonline.com

The study utilized an ethidium (B1194527) bromide (EtBr) accumulation and efflux assay to screen the compounds. EtBr is a substrate for mycobacterial efflux pumps; effective inhibitors prevent its expulsion, leading to increased fluorescence within the bacteria. Several of the chromanone analogues demonstrated good inhibitory activity, resulting in a four-fold decrease in the minimum inhibitory concentration (MIC) of EtBr. The most potent inhibitors of EtBr efflux were found to be derivatives with 2-fluoro, 4-methoxy, and 3-allyloxy substitutions on the benzylidene ring. tandfonline.com These findings suggest that the chroman-4-one scaffold is a promising starting point for developing new adjuvants for tuberculosis therapy that can counteract drug resistance by inhibiting efflux pumps.

Table 2: Efflux Pump Inhibition in M. smegmatis by 3-Benzylidene-chroman-4-one Analogues

| Compound Substitution (on benzylidene ring) | Fold Decrease in EtBr MIC | Potency of Efflux Inhibition | Reference |

|---|---|---|---|

| 2-Fluoro | 4 | Potent | tandfonline.com |

| 4-Methoxy | 4 | Potent | tandfonline.com |

| 3-Allyloxy | 4 | Potent | tandfonline.com |

The fold decrease in the Minimum Inhibitory Concentration (MIC) of Ethidium Bromide (EtBr) indicates the efficacy of the compound as an efflux pump inhibitor. A higher fold decrease signifies greater inhibition.

Computational and Theoretical Studies of 8 Nitro 4 Chromanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. dntb.gov.uaresearchgate.net Calculations for chromanone derivatives are often performed using functionals like B3LYP combined with basis sets such as 6-31G or 6-311G, which provide a good balance of accuracy and computational cost. dntb.gov.uaijcsi.proresearchgate.net These studies yield valuable data on the molecule's geometry, orbital energies, and charge distribution.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netwuxibiology.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wu.ac.th

In chromone (B188151) derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the pyrone oxygen atom, while the LUMO is often located on the pyrone ring, including the carbonyl group. The introduction of a strong electron-withdrawing group like a nitro (NO2) group is known to lower both HOMO and LUMO energy levels and decrease the energy gap, thereby increasing the molecule's reactivity and electrophilicity. ijcsi.pro Theoretical studies on various chromone derivatives provide insight into these electronic properties. scispace.comtandfonline.comtandfonline.com

Table 1: Calculated Quantum Chemical Parameters for Related Chromone Derivatives (using DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | -7.398 | -5.528 | 1.870 | scispace.com |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | -7.149 | -5.500 | 1.649 | scispace.com |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | -7.310 | -5.720 | 1.590 | scispace.com |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) | -5.875 | -2.465 | 3.401 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attacks. tandfonline.com The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For 8-Nitro-4-chromanone, the MEP map is expected to show the most negative potential (red) concentrated around the oxygen atoms of the carbonyl group and the nitro group. tandfonline.comiucr.org These sites represent the most likely points for binding to electrophiles or forming hydrogen bonds. In a study of 2'-nitroflavone, the most significant negative charge concentration was found on the carbonyl oxygen of the chromone moiety, identifying it as a potential binding site for receptors. iucr.org The hydrogen atoms on the aromatic ring would exhibit positive potential (blueish regions), making them susceptible to nucleophilic attack.

Theoretical vibrational analysis, performed using DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and intensities, specific spectral bands can be assigned to the corresponding molecular motions, such as stretching, bending, and torsion of bonds. nih.gov This analysis helps to confirm the molecular structure and understand the bonding characteristics. researchgate.net

For this compound, key vibrational modes can be predicted by analogy with related structures. researchgate.netcore.ac.uk The strong carbonyl (C=O) stretching vibration is a characteristic feature of chromanones. Aromatic nitro compounds exhibit strong asymmetric and symmetric stretching vibrations for the NO2 group. core.ac.uk

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | core.ac.uk |

| C=O (Carbonyl) | Stretching | ~1630 - 1680 | sciforum.netijcce.ac.ir |

| Aromatic C=C | Stretching | 1430 - 1650 | core.ac.uk |

| NO2 | Asymmetric Stretching | 1570 - 1485 | core.ac.uk |

| NO2 | Symmetric Stretching | 1370 - 1320 | core.ac.uk |

| C-N | Stretching | 1350 - 1000 | core.ac.uk |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com For this compound, a key conformational feature is the orientation of the nitro group relative to the plane of the chromone ring. DFT calculations can determine the relative energies of different conformers to identify the most stable structure. sciforum.net

Studies on related nitro-substituted chromones have shown that the nitro group is typically twisted out of the plane of the aromatic ring. For instance, in 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, the nitro group is twisted by 13.3 (2)° relative to the chromone plane. researchgate.net Similarly, a conformational analysis of a 3-methyl-2-pentafluoroethylchromone substituted with a nitro group identified the most stable conformer, highlighting the specific dihedral angles that minimize steric repulsion. sciforum.netmdpi.com This suggests that the 8-nitro group in this compound also adopts a non-planar conformation to achieve maximum stability.

Vibrational Spectra Analysis

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). d-nb.infoasianpubs.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

While specific molecular docking studies for this compound are not widely reported, research on analogous chromanone and chromone derivatives demonstrates their potential as inhibitors for various biological targets. For example, various chromone derivatives have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), which are relevant targets for Alzheimer's disease. nih.gov Docking studies of these compounds have revealed key interactions within the active sites of these enzymes. nih.gov

Furthermore, substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. acs.orgacs.org Molecular dynamics simulations and docking studies for these inhibitors have helped to rationalize their binding modes and structure-activity relationships. nih.gov Given these precedents, molecular docking simulations would be a valuable approach to explore the potential of this compound as a ligand for various protein targets, guiding future experimental work in drug development. d-nb.info

Ligand-Protein Interaction Analysis

Understanding how a ligand interacts with its protein target is fundamental to drug design. For this compound and its derivatives, computational docking and interaction analyses have been employed to elucidate binding modes and affinities.

Molecular docking studies have been instrumental in predicting the binding poses and affinities of chromanone derivatives with various protein targets. For instance, in the context of anticancer research, docking analyses of chromanone-based compounds with receptors like the human estrogen receptor alpha have revealed binding energies indicating strong affinity. d-nb.info Specifically, derivatives have shown the ability to fit within the binding cleft of the target protein, forming various interactions such as hydrogen bonds and hydrophobic interactions. d-nb.info For example, a p-nitrophenyl substituted chromanone derivative demonstrated a notable binding affinity towards the 3MNG protein, with interactions including halogen bonds and Pi-Pi stacking. d-nb.info

The types of interactions observed are diverse and crucial for the stability of the ligand-protein complex. These can include:

Hydrogen Bonds: Essential for anchoring the ligand within the active site.

Pi-Pi Stacking: Occurs between aromatic rings of the ligand and protein residues.

Halogen Bonds: As seen with fluorinated derivatives, these can significantly influence binding. d-nb.info

Unfavorable Interactions: Such as acceptor-acceptor interactions, which can also be identified and optimized in subsequent designs. d-nb.info

These detailed interaction analyses provide a structural basis for the observed biological activities and guide the rational design of more potent and selective inhibitors. scitechdaily.comnih.govresearchgate.net The identification of key interacting residues is a critical outcome of these studies. osdd.net

Prediction of Target Protein Interactions

Computational tools are not only used to analyze known interactions but also to predict potential new protein targets for a given compound. For chromanone derivatives, various in silico methods have been used to identify likely biological targets, thereby suggesting new therapeutic applications.

By screening against databases of protein structures, it's possible to identify proteins with binding sites that are complementary to the this compound scaffold. This approach has been used to suggest that chromone derivatives may have affinity for a range of targets, including those involved in cancer and fungal infections. semanticscholar.org For example, a study on (E)-benzylidene-chroman-4-one predicted its affinity for several fungal targets, with thymidylate synthase showing the highest predicted affinity. semanticscholar.org

These predictions are often followed by experimental validation to confirm the activity. The computational prediction of targets is a crucial first step in hypothesis-driven drug discovery, allowing researchers to prioritize experimental efforts on the most promising avenues.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time in a simulated physiological environment. rsc.org MD simulations have been applied to chromanone derivatives to assess the stability of their binding to target proteins. semanticscholar.orgrsc.org

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. Lower and more stable RMSD values indicate a stable binding complex. frontiersin.orgfrontiersin.org For example, MD simulations of certain chromanone hybrids have shown stable RMSD values, suggesting a robust interaction with their target enzyme. rsc.org

Root Mean Square Fluctuation (RMSF): This parameter highlights the flexibility of different regions of the protein upon ligand binding. It can reveal which residues are most affected by the interaction and which parts of the protein remain stable. frontiersin.orgfrontiersin.org

Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energy of the ligand-protein complex, providing a more quantitative measure of binding affinity that can complement docking scores. frontiersin.orgmdpi.com

MD simulations have confirmed the stability of complexes formed between chromanone derivatives and their targets, supporting the interactions predicted by docking studies. researchgate.net For instance, a 50 ns MD simulation of a chromone derivative with its target enzyme showed structural flexibility and stability, with RMSD values within an acceptable range. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. biorxiv.org For chromone and nitroaromatic compounds, QSAR studies have been valuable in identifying the key structural features that influence their activity. researchgate.netmdpi.com

A typical QSAR study involves:

Dataset Collection: A set of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods like multiple linear regression or partial least squares are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For chromone derivatives, 3D-QSAR models have been developed that show a significant correlation between the structural features and biological activity, with high R² and Q² values indicating good predictive ability. researchgate.net These models can highlight the importance of specific substitutions on the chromone scaffold. For example, studies on related nitroaromatic compounds have shown that hydrophobicity, electrostatic interactions, and specific quantum chemical descriptors are often correlated with their toxic effects. mdpi.commdpi.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Pharmacokinetic and Drug-Likeness Predictions (ADMET)

In addition to predicting biological activity, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com These predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process.

For chromanone derivatives, various ADMET parameters have been predicted using online tools like SwissADME. semanticscholar.orgfrontiersin.org Key predicted properties include:

Lipophilicity (logP): An important factor for membrane permeability and solubility. mdpi.com

Aqueous Solubility: Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Drug-Likeness Rules: Assesses compliance with rules like Lipinski's rule of five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. psgcas.ac.in

Toxicity Predictions: In silico models can predict various toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity. rsc.org

The results of these predictions for chromanone derivatives have often been promising, suggesting good oral bioavailability and a favorable safety profile for certain analogs. rsc.orgchula.ac.th

Table of Predicted ADMET Properties for a Representative Chromanone Derivative:

| Property | Predicted Value/Classification | Reference |

| Gastrointestinal Absorption | High | semanticscholar.org |

| Blood-Brain Barrier Permeant | Yes | semanticscholar.org |

| Lipinski's Rule Violations | 0 | semanticscholar.org |

| Mutagenicity | Low Risk | semanticscholar.org |

| Tumorigenicity | Low Risk | semanticscholar.org |

| Skin Irritancy | Low Risk | semanticscholar.org |

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the 8-Nitro-4-chromanone molecule, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound and its derivatives displays characteristic signals corresponding to the protons in different parts of the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the chromanone core. chemistrysteps.com Protons on the aromatic ring are typically observed in the downfield region, while the methylene (B1212753) protons of the pyranone ring appear at lower chemical shifts. chemistrysteps.com The coupling patterns between adjacent protons provide valuable information about their connectivity.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ketone group typically appears at a significantly downfield chemical shift, a characteristic feature of chromanones. oregonstate.edu The presence of the nitro group influences the chemical shifts of the aromatic carbons, causing a downfield shift for the carbon atom to which it is attached and affecting the other aromatic carbons to varying degrees. oregonstate.edu

Interactive Data Table: Representative NMR Data for Chromanone Derivatives

| Compound Type | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Reference |